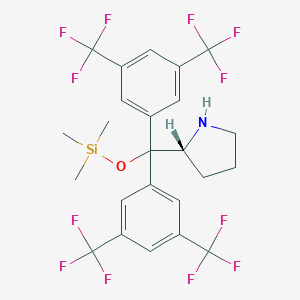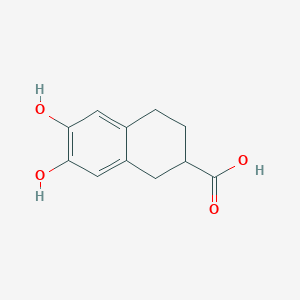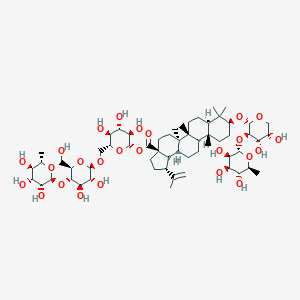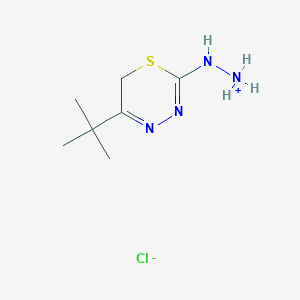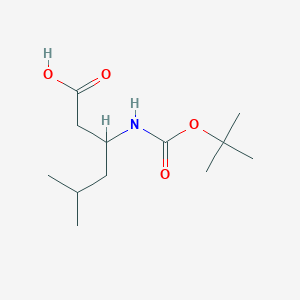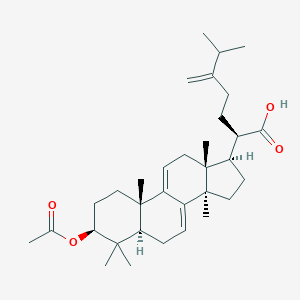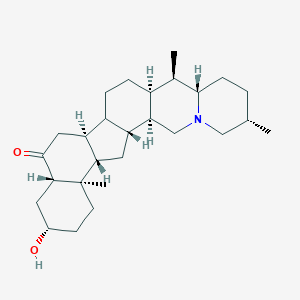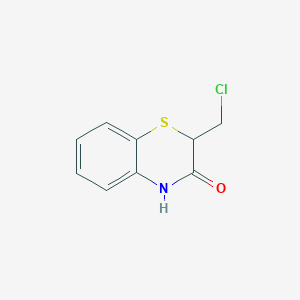![molecular formula C16H21ClN2O2 B150113 N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride CAS No. 139193-94-5](/img/structure/B150113.png)
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a subtype of the nAChR family that is predominantly expressed in the central nervous system (CNS).
作用機序
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is permeable to calcium ions. Activation of the α7 nAChR by N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride leads to the influx of calcium ions into the cell, which triggers several downstream signaling pathways, including the activation of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways. These pathways are involved in several physiological processes, including cell survival, synaptic plasticity, and neuroprotection.
生化学的および生理学的効果
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has been shown to have several biochemical and physiological effects in preclinical models of neurological and psychiatric disorders. N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has been shown to enhance cognitive function, reduce inflammation, and promote neuroprotection in preclinical models of Alzheimer's disease, schizophrenia, depression, and anxiety. N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has also been shown to have anti-inflammatory effects in several peripheral tissues, including the lungs and the gut.
実験室実験の利点と制限
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has several advantages and limitations for lab experiments. One advantage is that N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride is a selective agonist of the α7 nAChR, which allows for the specific modulation of this receptor subtype. Another advantage is that N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has been extensively studied in preclinical models of neurological and psychiatric disorders, which allows for the translation of these findings to clinical trials. One limitation is that N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has a short half-life in vivo, which may limit its therapeutic potential. Another limitation is that N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has limited solubility in aqueous solutions, which may limit its use in some experimental settings.
将来の方向性
Several future directions for the study of N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride include the development of more potent and selective analogs, the optimization of the pharmacokinetic properties of N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride, and the translation of the preclinical findings to clinical trials in humans. Another future direction is the investigation of the role of the α7 nAChR in other physiological and pathological processes, including pain, addiction, and cancer. Additionally, the investigation of the potential interactions between N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride and other neurotransmitter systems, such as the glutamatergic and serotonergic systems, may provide new insights into the mechanisms of action of N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride.
合成法
The synthesis of N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride involves several steps, including the preparation of the starting materials, the coupling of the key intermediates, and the final purification of the product. The most commonly used method for the synthesis of N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride involves the reaction of 4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenol with N,N-dimethylethylenediamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt of N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride.
科学的研究の応用
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. The α7 nAChR is involved in several physiological processes, including learning and memory, attention, and sensory processing, and its dysfunction has been implicated in the pathogenesis of several neurological and psychiatric disorders. N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has been shown to enhance cognitive function, reduce inflammation, and promote neuroprotection in preclinical models of these disorders.
特性
CAS番号 |
139193-94-5 |
|---|---|
製品名 |
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride |
分子式 |
C16H21ClN2O2 |
分子量 |
308.8 g/mol |
IUPAC名 |
N,N-dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-13-12-16(20-17-13)9-6-14-4-7-15(8-5-14)19-11-10-18(2)3;/h4-9,12H,10-11H2,1-3H3;1H/b9-6+; |
InChIキー |
VDUFLVHEMUAMKV-MLBSPLJJSA-N |
異性体SMILES |
CC1=NOC(=C1)/C=C/C2=CC=C(C=C2)OCCN(C)C.Cl |
SMILES |
CC1=NOC(=C1)C=CC2=CC=C(C=C2)OCCN(C)C.Cl |
正規SMILES |
CC1=NOC(=C1)C=CC2=CC=C(C=C2)OCCN(C)C.Cl |
同義語 |
N,N-dimethyl-2-[4-[(E)-2-(3-methyloxazol-5-yl)ethenyl]phenoxy]ethanami ne hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




